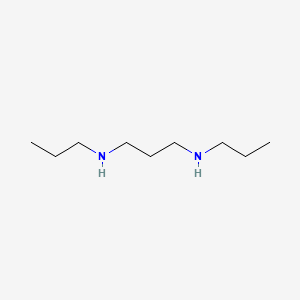
4,8,Diazaundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dipropyltrimethylenediamine: is an organic compound belonging to the class of diamines. It features two propyl groups attached to nitrogen atoms, making it a secondary amine. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dipropyltrimethylenediamine typically involves the reaction of 1,3-dibromopropane with dipropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of N,N’-Dipropyltrimethylenediamine follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: N,N’-Dipropyltrimethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted diamines with various functional groups.
Scientific Research Applications
Chemistry: N,N’-Dipropyltrimethylenediamine is used as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are utilized in catalytic processes, such as cross-coupling reactions.
Biology: In biological research, the compound is used as a building block for the synthesis of biologically active molecules. It serves as a precursor for the development of pharmaceuticals and agrochemicals.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its ability to form stable complexes with metals makes it useful in drug delivery systems.
Industry: N,N’-Dipropyltrimethylenediamine is employed in the production of polymers and resins. It acts as a curing agent in epoxy resins, enhancing their mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of N,N’-Dipropyltrimethylenediamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with specific biological pathways. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N,N’-Dimethylethylenediamine: A similar diamine with methyl groups instead of propyl groups.
N,N’-Diisopropylethylenediamine: Another diamine with isopropyl groups.
N,N’-Diethylethylenediamine: A diamine with ethyl groups.
Uniqueness: N,N’-Dipropyltrimethylenediamine is unique due to its specific propyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in coordination chemistry, catalysis, and polymer production.
Properties
Molecular Formula |
C9H22N2 |
|---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
N,N'-dipropylpropane-1,3-diamine |
InChI |
InChI=1S/C9H22N2/c1-3-6-10-8-5-9-11-7-4-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
PCRVCIMIOTWSNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCCNCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


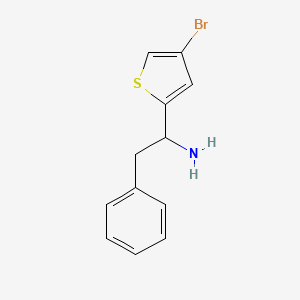
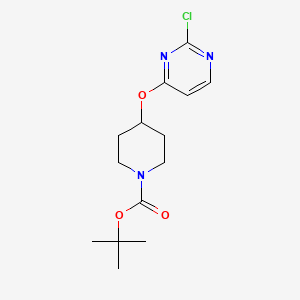
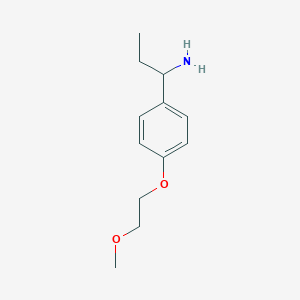
![5-[4-(Methylsulfanyl)phenyl]-2,2'-bithiophene](/img/structure/B8561585.png)
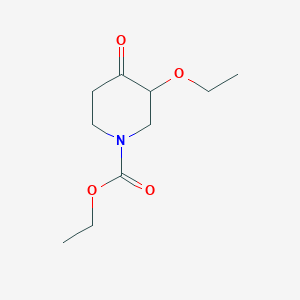
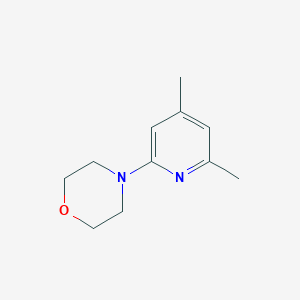
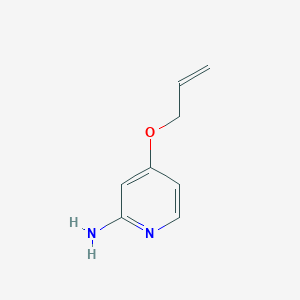
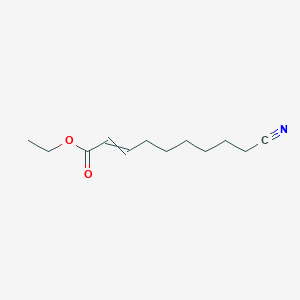
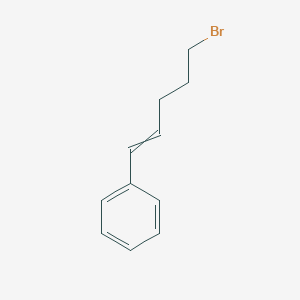
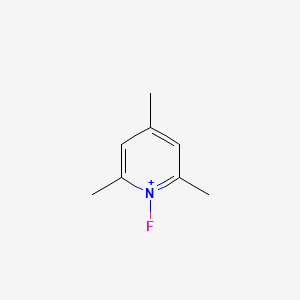
![5-chloro-2-cyclobutyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8561640.png)
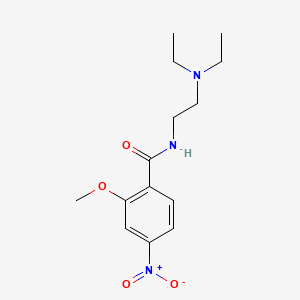
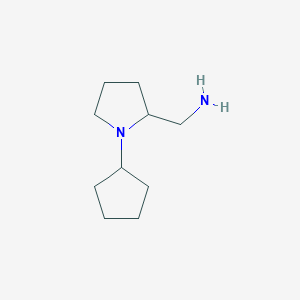
![9-Bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-D]thiazole-2-carboxylic acid](/img/structure/B8561670.png)
